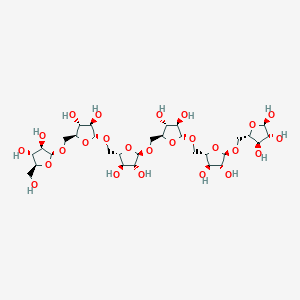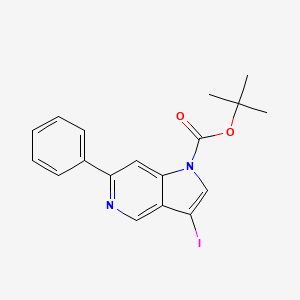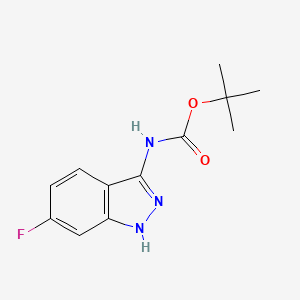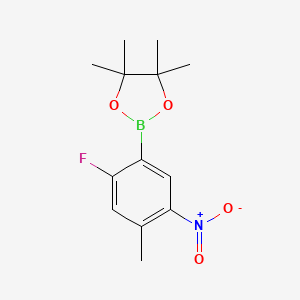
2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” is a chemical compound with the molecular formula C9H8FNO4 . It has a molecular weight of 213.17 .
Molecular Structure Analysis
The InChI code for “2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” is 1S/C9H8FNO4/c1-5-2-7 (10)6 (4-9 (12)13)3-8 (5)11 (14)15/h2-3H,4H2,1H3, (H,12,13) . The Canonical SMILES is CC1=CC(=NC=C1N+[O-])F .
Physical And Chemical Properties Analysis
The computed properties of “2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid” include a molecular weight of 156.11 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 0, Exact Mass of 156.03350557 g/mol, Monoisotopic Mass of 156.03350557 g/mol, Topological Polar Surface Area of 58.7 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 159 .
Applications De Recherche Scientifique
Synthesis and Protease Inhibition
Spencer et al. (2002) discussed the synthesis of derivatives related to 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These derivatives demonstrated inhibitory activity against serine proteases, including thrombin. This research highlights the potential of these compounds in the field of medicinal chemistry and drug discovery, particularly in the development of protease inhibitors (Spencer et al., 2002).
Applications in Organic Light-Emitting Diodes (OLEDs)
Das et al. (2015) synthesized novel derivatives for potential use in Liquid Crystal Display (LCD) technology. These compounds, including boron-containing polyenes, are intermediates for synthesizing conjugated polyenes as new materials for LCDs. This application is particularly relevant in the development of advanced display technologies (Das et al., 2015).
Crystal Structure and Physicochemical Properties
Huang et al. (2021) and Wu et al. (2021) conducted studies focusing on the crystal structure and Density Functional Theory (DFT) analysis of compounds closely related to 2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These studies provide insights into the molecular structures and physicochemical properties of these compounds, which are crucial for understanding their potential applications in various scientific domains (Huang et al., 2021), (Wu et al., 2021).
Detection of Hydrogen Peroxide
Yao et al. (2016) explored the use of derivatives in the detection of hydrogen peroxide vapor. By modifying the boron ester group, they achieved faster deboronation velocity in the presence of hydrogen peroxide, suggesting applications in sensitive and rapid detection technologies (Yao et al., 2016).
Polymer Synthesis
Yokozawa et al. (2011) studied the use of related derivatives in the polymerization of monomers for the synthesis of polymers like polyfluorenes. This has implications in material science, especially for producing materials with specific electronic and optical properties (Yokozawa et al., 2011).
Propriétés
IUPAC Name |
2-(2-fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO4/c1-8-6-10(15)9(7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFYRTJYOVWHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methyl-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



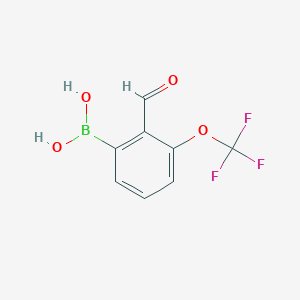
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)
![7-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1446390.png)
![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1446392.png)
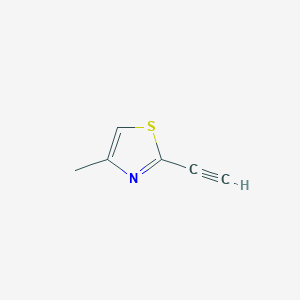
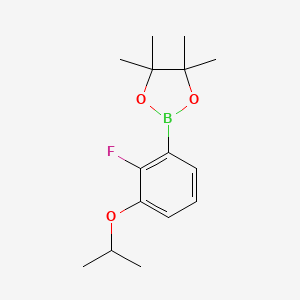
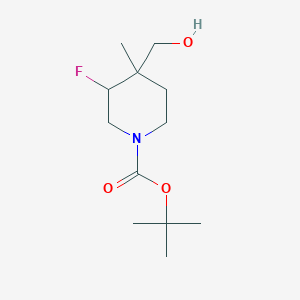

![tert-Butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate](/img/structure/B1446401.png)
![Thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1446402.png)
![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)
